3-(4-methoxyphenyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride
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Overview
Description
3-(4-methoxyphenyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride is a complex organic compound that features a combination of methoxyphenyl, tetrahydroisoquinoline, and thiazole moieties
Scientific Research Applications
3-(4-methoxyphenyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s interactions with biological molecules make it useful for studying enzyme functions and cellular processes.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinoline derivatives, have been reported to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that the stereochemistry of similar derivatives is clearly related to cell viability . This suggests that the compound may interact with its targets in a stereochemistry-dependent manner, leading to changes in cell viability.
Biochemical Pathways
Similar compounds have been reported to exert their effects through various biochemical pathways, including those involved in anti-hiv, anti-inflammatory, anti-leishmanial, anti-trypanosomal, and anti-tumor activities .
Result of Action
Similar compounds have been reported to have significant effects on cell viability , suggesting that this compound may also have notable effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride typically involves multi-step organic reactions. One common approach is the Bischler-Napieralski reaction, which is used to synthesize isoquinoline derivatives . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 1,2,3,4-tetrahydroisoquinoline
- 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 7-bromo-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 3-(4-methoxyphenyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl, tetrahydroisoquinoline, and thiazole moieties allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S.ClH/c1-28-21-9-6-17(7-10-21)8-11-22(27)25-23-24-20(16-29-23)15-26-13-12-18-4-2-3-5-19(18)14-26;/h2-7,9-10,16H,8,11-15H2,1H3,(H,24,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZZBINCKZEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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